molecular formula C23H24FN5O2S B2736085 N-cyclohexyl-6-(3-fluorophenyl)nicotinamide CAS No. 1115867-13-4

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide

Cat. No.: B2736085
CAS No.: 1115867-13-4
M. Wt: 453.54
InChI Key: HBXCSCDVUJZYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
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Scientific Research Applications

Cellular Apoptosis and Cancer Therapy

Research has identified N-phenyl nicotinamides as potent inducers of apoptosis, with specific compounds demonstrating significant efficacy in cancer cell lines, such as T47D breast cancer cells. These compounds arrest cells in the G2/M phase, leading to apoptosis, and have been found to inhibit microtubule polymerization, suggesting their potential as novel anticancer agents (Cai et al., 2003).

Metabolic Pathways and Disease Treatment

Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism and has been studied for its effects on various diseases. It modulates oxidative stress and influences pathways related to cellular survival and death. Its potential as a cytoprotectant in conditions like immune system dysfunction, diabetes, and aging-related diseases highlights its therapeutic value (Maiese et al., 2009).

TRPV1 Antagonism and Pain Management

6-Phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists with applications in managing inflammatory pain. Optimization of these compounds led to the development of derivatives with excellent overall profiles for pre-clinical development (Westaway et al., 2008).

Neuroprotection

Studies on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide have revealed its role as a Na+/Ca2+ exchange inhibitor, offering neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its therapeutic potential in neurodegenerative disorders (Iwamoto & Kita, 2006).

Stem Cell Survival and Differentiation

Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells, acting as a kinase inhibitor. This highlights its impact on stem cell applications and potential disease treatments by inhibiting specific cellular kinases (Meng et al., 2018).

Gastrointestinal Protection

1-Methylnicotinamide, a derivative of nicotinamide, exhibits potent gastroprotective effects against acute gastric lesions induced by stress, implicating its use in gastrointestinal health. Its mechanism involves modulating blood flow, preserving prostacyclin generation, and reducing oxidative stress (Brzozowski et al., 2008).

Inflammation and NAD Biosynthesis

Nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in inflammation and NAD biosynthesis, influencing the progression of diseases like arthritis and Crohn's disease. Inhibitors of NAMPT have shown therapeutic efficacy in reducing disease severity and inflammation (Busso et al., 2008).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-31-20-9-5-4-8-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-7-3-2-6-17(18)24/h2-11H,12-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCSCDVUJZYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.